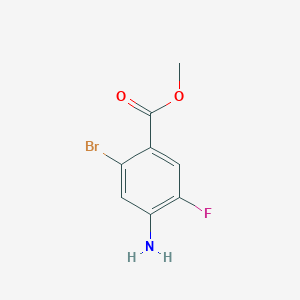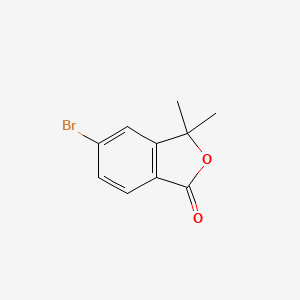
2-(4-chlorophenyl)-5-methoxy-5-methyl-1-Cyclohexene-1-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-5-methoxy-5-methyl-1-Cyclohexene-1-carboxaldehyde is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a cyclohexene ring with a carboxaldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-5-methoxy-5-methyl-1-Cyclohexene-1-carboxaldehyde typically involves multiple steps, starting with the formation of the cyclohexene ring. One common approach is the cyclization of a suitable precursor, such as a diene, under acidic or basic conditions. The chlorophenyl group can be introduced through a substitution reaction, while the methoxy and carboxaldehyde groups can be added through subsequent functional group transformations.
Industrial Production Methods: In an industrial setting, the compound is likely produced through a combination of chemical reactions and purification processes. Large-scale synthesis may involve the use of catalysts to improve reaction efficiency and yield. The production process must also ensure the removal of impurities to achieve a high-purity final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Addition: Electrophilic addition reactions can be performed using electrophiles such as bromine (Br2) or hydrogen halides (HX).
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study its interactions with biological macromolecules, such as enzymes and receptors. It can also serve as a probe to investigate cellular processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry: In industry, the compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials.
作用機序
The mechanism by which 2-(4-Chlorophenyl)-5-methoxy-5-methyl-1-Cyclohexene-1-carboxaldehyde exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.
類似化合物との比較
2-(4-Chlorophenyl)ethylamine
2,2-Bis(4-chlorophenyl)acetic acid
Uniqueness: 2-(4-Chlorophenyl)-5-methoxy-5-methyl-1-Cyclohexene-1-carboxaldehyde is unique due to its combination of functional groups and structural features. This allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
特性
IUPAC Name |
2-(4-chlorophenyl)-5-methoxy-5-methylcyclohexene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO2/c1-15(18-2)8-7-14(12(9-15)10-17)11-3-5-13(16)6-4-11/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKVUZKVUWJAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)C=O)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2922234.png)
![N-(4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2922235.png)

![4-((((Benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2922240.png)

![N-(2,4-difluorophenyl)-2-(7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2922243.png)
![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2922244.png)
![7-[(3-chlorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2922246.png)






